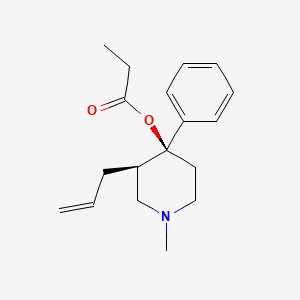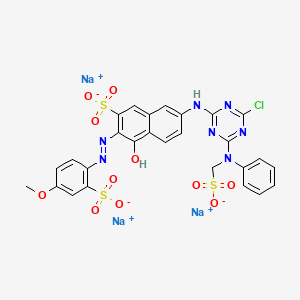
3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group attached to a methylhexanone structure, with an oxalate group forming a salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate typically involves the reaction of 3-((Dimethylamino)methyl)-5-methylhexan-2-one with oxalic acid. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature and pH conditions to ensure the formation of the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, modulating their activity. The ketone group may participate in redox reactions, influencing cellular processes. The oxalate group can chelate metal ions, affecting their bioavailability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl oxalate: An ester of oxalic acid, used in similar chemical reactions.
Dimethylamine: A related amine with similar reactivity.
Methylhexanone: A ketone with a similar structure but lacking the dimethylamino group.
Uniqueness
3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
2102090-17-3 |
|---|---|
Molekularformel |
C12H23NO5 |
Molekulargewicht |
261.31 g/mol |
IUPAC-Name |
3-[(dimethylamino)methyl]-5-methylhexan-2-one;oxalic acid |
InChI |
InChI=1S/C10H21NO.C2H2O4/c1-8(2)6-10(9(3)12)7-11(4)5;3-1(4)2(5)6/h8,10H,6-7H2,1-5H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
YGKBBKCXXBMFRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CN(C)C)C(=O)C.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


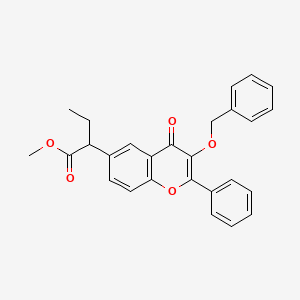
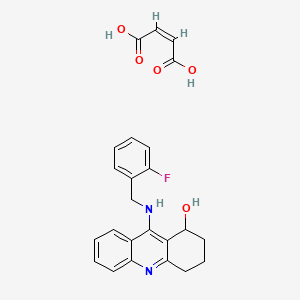
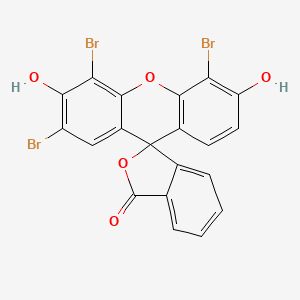
![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)

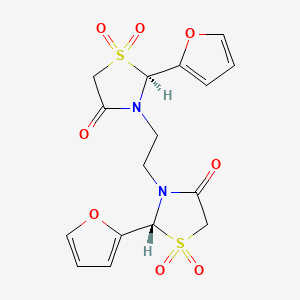
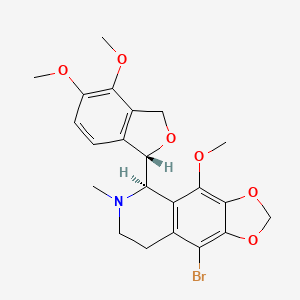
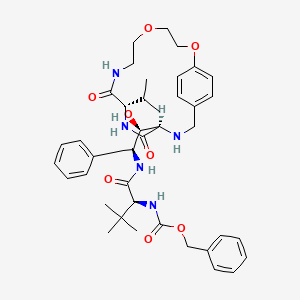

![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)

